tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13673665
InChI: InChI=1S/C21H24N2O4/c1-21(2,3)27-20(25)23-12-11-16-13-17(9-10-18(16)23)22-19(24)26-14-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,22,24)
SMILES: CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate

CAS No.:

Cat. No.: VC13673665

Molecular Formula: C21H24N2O4

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(((benzyloxy)carbonyl)amino)indoline-1-carboxylate -

Specification

Molecular Formula C21H24N2O4
Molecular Weight 368.4 g/mol
IUPAC Name tert-butyl 5-(phenylmethoxycarbonylamino)-2,3-dihydroindole-1-carboxylate
Standard InChI InChI=1S/C21H24N2O4/c1-21(2,3)27-20(25)23-12-11-16-13-17(9-10-18(16)23)22-19(24)26-14-15-7-5-4-6-8-15/h4-10,13H,11-12,14H2,1-3H3,(H,22,24)
Standard InChI Key OEASUFLNPCCMEH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic indoline core substituted at two critical positions:

  • Position 1: A tert-butoxycarbonyl (Boc) group, providing steric hindrance and chemical stability.

  • Position 5: A Cbz-protected amine, facilitating selective deprotection during synthesis .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₁H₂₄N₂O₄
Molecular Weight368.4 g/mol
IUPAC Nametert-butyl 5-(phenylmethoxycarbonylamino)-2,3-dihydroindole-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)NC(=O)OCC3=CC=CC=C3
XLogP33.2 (estimated)

The Boc and Cbz groups enhance solubility in organic solvents (e.g., THF, DCM) while enabling controlled reactivity in multi-step syntheses .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three primary stages:

  • Indoline Nitrogen Protection:

    • The indoline nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) .

    • Example: Reaction of indoline with Boc₂O in THF at −78°C yields tert-butyl indoline-1-carboxylate .

  • Cbz Group Introduction:

    • Benzyl chloroformate (Cbz-Cl) reacts with the amine at position 5 in the presence of pyridine or DMAP .

    • This step typically achieves >70% yield after purification via column chromatography (n-pentane:EtOAc) .

  • Final Assembly:

    • Coupling reactions or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce additional substituents .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Boc ProtectionBoc₂O, THF, −78°C → RT85–92
Cbz ProtectionCbz-Cl, pyridine, DCM70–80
PurificationSiO₂ chromatography (n-pentane:EtOAc)N/A

Applications in Medicinal Chemistry

Drug Design Scaffold

The indoline core is a privileged structure in bioactive molecules. Key applications include:

  • Enzyme Inhibition: Analogues inhibit 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), showing promise in anti-inflammatory therapeutics .

  • Antimicrobial Agents: Modifications at position 5 yield compounds with MIC values of 32–128 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Dual 5-LOX/sEH Inhibitors

  • Compound 73: A derivative demonstrated IC₅₀ values of 0.41 µM (5-LOX) and 0.43 µM (sEH), outperforming single-target inhibitors in murine asthma models .

  • Mechanism: The Cbz group participates in hydrogen bonding with catalytic residues, while the Boc group optimizes pharmacokinetics .

Comparative Analysis with Analogues

Table 3: Biological Activity of Indoline Derivatives

CompoundSubstituentBiological Activity (IC₅₀)
Target CompoundCbz at C5, Boc at N15-LOX: 0.41 µM
tert-Butyl 5-methoxyindoline-1-carboxylateMethoxy at C5Anticancer: 1.2 µM
tert-Butyl 5-nitroindoline-1-carboxylateNitro at C5Antimicrobial: 64 µg/mL

The Cbz group’s electron-withdrawing nature enhances binding affinity compared to methoxy or nitro groups .

Spectroscopic Characterization

  • ¹H NMR:

    • Boc tert-butyl: δ 1.35 ppm (singlet).

    • Cbz aromatic protons: δ 7.2–7.4 ppm (multiplet) .

  • 13C NMR:

    • Boc carbonyl: δ 152.6 ppm.

    • Indoline C=O: δ 165.9 ppm .

Industrial and Regulatory Considerations

  • Scalability: Flow microreactor systems improve yield (≥90%) and reduce reaction times .

  • Safety: Hazard codes include H315 (skin irritation) and H319 (eye irritation); proper PPE is mandatory .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator